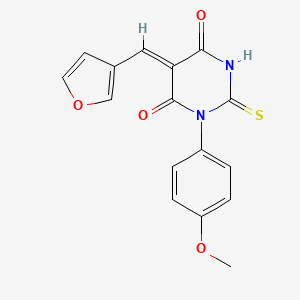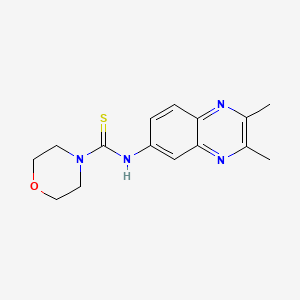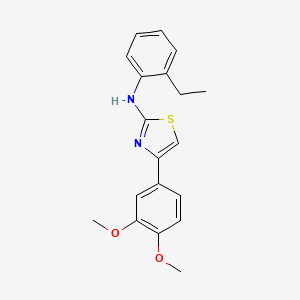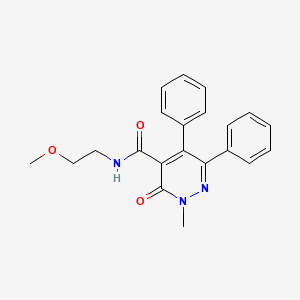
5-(3-furylmethylene)-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Descripción general
Descripción
This compound belongs to a broader class of heterocyclic compounds characterized by the presence of sulfur and nitrogen within a pyrimidine ring structure. These compounds have been studied for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of similar thioxodihydropyrimidine derivatives involves condensation reactions that typically yield various substituted dihydropyrimidinones. For instance, compounds with similar structures have been synthesized by coupling different diazotised simple and sulphonamide bases with dihydropyrimidinediones, exhibiting considerable activity against micro-organisms (Nigam, Saharia, & Sharma, 1981).
Molecular Structure Analysis
The molecular structure of closely related compounds demonstrates diverse conformational features, such as flattened boat conformations for pyrimidine rings and perpendicular orientations of methoxyphenyl rings. These structural attributes significantly influence the compound's physical properties and reactivity (Al‐Refai et al., 2014).
Chemical Reactions and Properties
The reactivity of thioxodihydropyrimidinediones includes their participation in various chemical reactions leading to the formation of greenish metallic luster crystals under specific conditions, highlighting the compound's unique chemical behavior (Ogura et al., 2006).
Physical Properties Analysis
The crystalline structure of related compounds reveals important physical characteristics, such as intermolecular interactions that consolidate a three-dimensional network. These interactions are critical for understanding the compound's stability and solubility properties (Al‐Refai et al., 2014).
Chemical Properties Analysis
The chemical properties of thioxodihydropyrimidinediones are influenced by their structural features, such as the orientation and substitution patterns of the methoxyphenyl groups. These factors contribute to the compound's reactivity towards specific nucleophiles and its ability to form complex chemical structures (Brahmachari & Nayek, 2017).
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Studies have shown that similar compounds, including dihydro-2-thioxo-4,6 pyrimidinediones, have been synthesized and evaluated for biological activities. For instance, compounds synthesized from 1-phenyl-3-(p-methoxyphenyl)- and 1,3-di(p-methoxyphenyl) dihydro-2-thioxo-4,6 pyrimidinediones exhibited considerable activity against a number of micro-organisms upon in vitro screening (S. Nigam, G. Saharia, H. Sharma, 1981). This highlights the potential antimicrobial applications of compounds within this class.
Optical and Material Science
Compounds with similar structural features have been explored for their unique optical properties. For example, the treatment of 1-aryl-2-(2-furyl)-5-(2-thienyl)pyrroles with tetracyanoethylene led to the production of compounds that formed crystals with greenish metallic luster, demonstrating significant optical properties that could be leveraged in material science applications (K. Ogura, Kenji Ooshima, M. Akazome, S. Matsumoto, 2006).
Pharmaceutical Research
Further, compounds bearing the 2-thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine structure have been developed under catalyst-free conditions, offering a straightforward synthesis of pharmaceutically interesting molecules (G. Brahmachari, Nayana Nayek, 2017). These findings indicate the significance of such compounds in the design and synthesis of new pharmaceuticals.
Propiedades
IUPAC Name |
(5Z)-5-(furan-3-ylmethylidene)-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-21-12-4-2-11(3-5-12)18-15(20)13(14(19)17-16(18)23)8-10-6-7-22-9-10/h2-9H,1H3,(H,17,19,23)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTINUCZSUZFJO-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=COC=C3)C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=COC=C3)/C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(furan-3-ylmethylidene)-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-({3-[5-(3-chlorophenyl)-2-furyl]-2-cyanoacryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4580273.png)

![N-(5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4580286.png)
![methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4580290.png)

![N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B4580305.png)


![N-{4-[(diethylamino)sulfonyl]phenyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B4580325.png)

![3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4580341.png)
![ethyl 4-{[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxo-2-butenoate](/img/structure/B4580346.png)
![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B4580352.png)
